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Compound of Interest

3-Bromo-5-
Compound Name: ) o
(dimethoxymethyl)pyridine

Cat. No.: B175818

. Get Quote

This technical guide provides a comprehensive overview of the available spectroscopic data, a

putative synthetic pathway, and generalized characterization protocols for the novel compound
3-Bromo-5-(dimethoxymethyl)pyridine. This document is intended for researchers,
scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

Basic physicochemical properties for 3-Bromo-5-(dimethoxymethyl)pyridine have been

computed and are summarized in the table below.

Property Value Source
PubChemLite, Amerigo
Molecular Formula CsH10BrNO:2 S
Scientific
Molecular Weight 232.07 g/mol Amerigo Scientific
BNRIHZWATOCKDB-
InChl Key PubChemlLite
UHFFFAOYSA-N
SMILES COC(C1=CC(=CN=C1)Br)OC PubChemLite

Predicted Spectroscopic Data
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Due to the novel nature of this compound, experimental spectroscopic data is not readily
available in the public domain. The following tables present predicted spectroscopic data based
on computational models.

Predicted ‘H NMR Data

Chemical Shift L . .
Multiplicity Integration Assignment
(ppm)
~8.6 Doublet 1H H-2 (Pyridine)
~8.2 Doublet 1H H-6 (Pyridine)
~7.8 Triplet 1H H-4 (Pyridine)
~5.4 Singlet 1H CH (acetal)
~3.4 Singlet 6H OCHs

Disclaimer: Predicted using standard NMR prediction software. Actual experimental values may
vary.

Predicted **C NMR Data

Chemical Shift (ppm) Assignment
~150 C-2 (Pyridine)
~148 C-6 (Pyridine)
~138 C-4 (Pyridine)
~135 C-5 (Pyridine)
~122 C-3 (Pyridine)
~102 CH (acetal)
~54 OCHs

Disclaimer: Predicted using standard NMR prediction software. Actual experimental values may
vary.
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Predicted Mass Spectrometry Data

The following table lists the predicted m/z values for various adducts of 3-Bromo-5-
(dimethoxymethyl)pyridine.

Adduct mlz

[M+H]* 231.99677
[M+Na]* 253.97871
[M-H]- 229.98221
[M+NHa]* 249.02331
[M+K]* 269.95265

Source: PubChemlLite

Experimental Protocols

As no specific experimental protocols for 3-Bromo-5-(dimethoxymethyl)pyridine have been
published, the following sections detail generalized procedures for its synthesis and
spectroscopic characterization, based on established methods for analogous pyridine
derivatives.

Putative Synthesis of 3-Bromo-5-
(dimethoxymethyl)pyridine

The synthesis of 3-Bromo-5-(dimethoxymethyl)pyridine can be envisioned as a two-step
process starting from 3,5-dibromopyridine. The first step would involve a nucleophilic
substitution to introduce a formyl group, which is then protected as a dimethyl acetal.

Step 1: Formylation of 3,5-dibromopyridine

A common method for formylation of brominated pyridines is through a lithium-halogen
exchange followed by quenching with an electrophilic formylating agent like N,N-
dimethylformamide (DMF).
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e Procedure: To a solution of 3,5-dibromopyridine in anhydrous tetrahydrofuran (THF) at -78
°C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium in
hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours.
Anhydrous DMF is then added dropwise, and the reaction is allowed to warm to room
temperature and stirred overnight. The reaction is quenched with a saturated aqueous
solution of ammonium chloride and extracted with an organic solvent such as ethyl acetate.
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
filtered, and concentrated under reduced pressure. The crude product, 3-bromo-5-
formylpyridine, is then purified by column chromatography on silica gel.

Step 2: Acetal Formation
The resulting aldehyde is then protected as a dimethyl acetal.

e Procedure: 3-bromo-5-formylpyridine is dissolved in methanol, and a catalytic amount of a
strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) is added. The mixture is stirred at
room temperature or gently heated for several hours. The reaction progress is monitored by
thin-layer chromatography (TLC). Upon completion, the reaction is neutralized with a base
(e.g., sodium bicarbonate solution) and the methanol is removed under reduced pressure.
The residue is partitioned between water and an organic solvent. The organic layer is
washed, dried, and concentrated to yield 3-Bromo-5-(dimethoxymethyl)pyridine, which
can be further purified by chromatography or distillation if necessary.

General Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H and 3C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The
sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCls) or
dimethyl sulfoxide-de (DMSO-de), containing tetramethylsilane (TMS) as an internal
standard.

Infrared (IR) Spectroscopy

IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The
sample could be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
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Mass Spectrometry (MS)

e Mass spectra would be acquired on a mass spectrometer using electrospray ionization (ESI)
or atmospheric pressure chemical ionization (APCI). High-resolution mass spectrometry
(HRMS) would be used to confirm the elemental composition.

Visualizations
Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of
3-Bromo-5-(dimethoxymethyl)pyridine.
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Caption: A workflow diagram for the synthesis and spectroscopic characterization of 3-Bromo-
5-(dimethoxymethyl)pyridine.

Drug Development Context: A Logical Flow

Given the audience of drug development professionals, the following diagram illustrates a
simplified, logical workflow for the progression of a novel chemical entity, such as a pyridine
derivative, in a drug discovery pipeline.
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Caption: A simplified logical flow for the progression of a novel compound in a drug discovery
program.
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 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 3-Bromo-5-
(dimethoxymethyl)pyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b175818#spectroscopic-data-for-3-bromo-5-
dimethoxymethyl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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